molecular formula C17H19F3N6O B12366858 Upadacitinib-15N,d2

Upadacitinib-15N,d2

Cat. No.: B12366858
M. Wt: 383.37 g/mol
InChI Key: WYQFJHHDOKWSHR-GEFHDYSMSA-N
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Description

Upadacitinib-15N,d2, also known as ABT-494-15N,d2, is a deuterium-labeled version of Upadacitinib. It is a potent, orally active, and selective Janus kinase 1 (JAK1) inhibitor. This compound is primarily used in scientific research for studying various autoimmune disorders due to its high selectivity for JAK1 over JAK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Upadacitinib-15N,d2 involves the incorporation of deuterium and nitrogen-15 isotopes into the Upadacitinib molecule. The process typically includes multiple steps of organic synthesis, where specific reaction conditions are meticulously controlled to ensure the correct isotopic labeling. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic materials and ensure high purity and yield. The production methods are designed to be scalable and reproducible to meet the demands of scientific research .

Chemical Reactions Analysis

Types of Reactions

Upadacitinib-15N,d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the stability of the isotopic labels .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Upadacitinib-15N,d2 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Upadacitinib-15N,d2 exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). JAK1 is a key enzyme in the JAK-STAT signaling pathway, which is involved in the regulation of immune responses. By inhibiting JAK1, this compound prevents the phosphorylation and activation of downstream signaling proteins, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Upadacitinib-15N,d2 is unique due to its high selectivity for JAK1 over JAK2, making it more effective in targeting specific immune pathways with fewer side effects. The incorporation of deuterium and nitrogen-15 isotopes also enhances its stability and allows for detailed metabolic studies .

Properties

Molecular Formula

C17H19F3N6O

Molecular Weight

383.37 g/mol

IUPAC Name

(3S,4R)-N-(1,1-dideuterio-2,2,2-trifluoroethyl)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)pyrrolidine-1-(15N)carboxamide

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1/i9D2,24+1

InChI Key

WYQFJHHDOKWSHR-GEFHDYSMSA-N

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)[15NH]C(=O)N1C[C@H]([C@H](C1)C2=CN=C3N2C4=C(NC=C4)N=C3)CC

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Origin of Product

United States

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